Sulfamethoxypyridazine

Description

This compound is a long-acting sulfonamide antibiotic.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

A sulfanilamide antibacterial agent.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

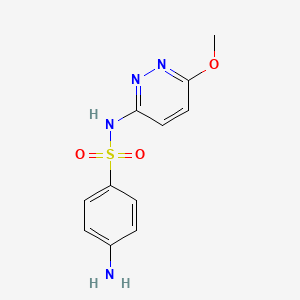

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYWMPOKSSWJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023611 | |

| Record name | Sulfamethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-35-3 | |

| Record name | Sulfamethoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxypyridazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethoxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXYPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulfamethoxypyridazine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for sulfamethoxypyridazine, a long-acting sulfonamide antibacterial agent. The document details two core synthetic routes, outlining the key chemical transformations and reaction mechanisms. Quantitative data from cited literature is summarized, and detailed, albeit generalized, experimental protocols are provided to serve as a foundational resource for researchers. Furthermore, this guide includes mandatory visualizations of the synthesis pathways and reaction mechanisms using the DOT language for clarity and enhanced understanding.

Introduction

This compound, chemically known as 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide, is a sulfonamide antibiotic with a prolonged duration of action. Its therapeutic efficacy lies in its ability to competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition effectively halts bacterial growth and proliferation. Understanding the synthesis of this important pharmaceutical compound is critical for process optimization, impurity profiling, and the development of novel analogues. This guide explores the two predominant synthetic routes to this compound.

Synthetic Pathways

Two principal pathways for the synthesis of this compound have been established in the chemical literature.

Route 1: Synthesis from 3,6-Dichloropyridazine (B152260) and Sulfanilamide (B372717)

This is a common and well-established method that proceeds in two main steps. The first step involves a nucleophilic aromatic substitution reaction between 4-aminobenzenesulfonamide (sulfanilamide) and 3,6-dichloropyridazine. The second step is the methoxylation of the resulting intermediate to yield the final product.[1]

Route 2: Synthesis from 3-Amino-6-methoxypyridazine (B1266373) and N-Acetylsulfanilyl Chloride

This alternative route also involves a two-step process. It begins with the condensation of 3-amino-6-methoxypyridazine with N-acetylsulfanilyl chloride. The acetyl group serves as a protecting group for the amino functionality on the sulfanilamide moiety. The synthesis is completed by the subsequent deacetylation of the intermediate to afford this compound.

Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic pathways to this compound.

Reaction Mechanisms

The synthesis of this compound predominantly involves nucleophilic aromatic substitution (SNAAr) reactions on the electron-deficient pyridazine (B1198779) ring.

Mechanism for Route 1

Step 1: Formation of 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine

The reaction proceeds via a bimolecular nucleophilic aromatic substitution mechanism. The sulfonamide nitrogen of sulfanilamide acts as the nucleophile, attacking the C3 position of 3,6-dichloropyridazine. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring. A Meisenheimer-like intermediate is formed, which then rearomatizes by expelling a chloride ion.

Step 2: Methoxylation

The second step is another nucleophilic aromatic substitution where the methoxide ion (from sodium methoxide) displaces the remaining chlorine atom at the C6 position of the pyridazine ring.

Visualization of the Mechanism for Route 1, Step 1

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on the available literature. Specific quantities and conditions may require optimization.

Route 1: From 3,6-Dichloropyridazine

Step 1: Synthesis of 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine

-

To a solution of 3,6-dichloropyridazine in a suitable high-boiling polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), an equimolar amount of 4-aminobenzenesulfonamide is added.

-

A non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate) is added to act as a proton scavenger.

-

The reaction mixture is heated at an elevated temperature (typically in the range of 100-150 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried. It may be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Step 2: Synthesis of this compound

-

The intermediate, 6-chloro-3-(4-aminobenzenesulfonylamido)pyridazine, is suspended in methanol (B129727).

-

A solution of sodium methoxide in methanol (typically 1.1 to 1.5 molar equivalents) is added to the suspension.

-

The mixture is heated to reflux for several hours until the starting material is consumed.

-

The reaction mixture is then cooled, and the product is precipitated by the addition of water.

-

The pH may be adjusted to near neutral to ensure complete precipitation.

-

The solid this compound is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can be performed for further purification.

Route 2: From 3-Amino-6-methoxypyridazine

Step 1: Synthesis of N-Acetylthis compound

-

3-Amino-6-methoxypyridazine is dissolved in a suitable solvent such as pyridine (B92270) or a mixture of acetone (B3395972) and water.

-

N-Acetylsulfanilyl chloride (1.0 to 1.2 molar equivalents) is added portion-wise to the solution while maintaining a controlled temperature (often at or below room temperature).

-

The reaction mixture is stirred for a period of time until the reaction is complete.

-

The product is then isolated by pouring the reaction mixture into acidic water, which precipitates the N-acetylated product.

-

The solid is collected by filtration, washed, and dried.

Step 2: Deacetylation to this compound

-

The N-acetylthis compound is suspended in an aqueous acidic solution (e.g., dilute hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide).

-

The mixture is heated to reflux until the hydrolysis of the acetyl group is complete.

-

The reaction is cooled, and the pH is carefully adjusted to the isoelectric point of this compound to precipitate the product.

-

The final product is collected by filtration, washed with water until neutral, and dried.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound and its intermediates. It is important to note that specific yields and reaction conditions can vary based on the scale and specific laboratory procedures employed.

| Reaction Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Route 1, Intermediate | 3,6-Dichloropyridazine, Sulfanilamide | K2CO3, DMF | 120-140 | 4-8 | 70-85 | (Generalized) |

| Route 1, Final Product | 6-Chloro-3-(4-aminobenzenesulfonylamido)pyridazine | Sodium Methoxide, Methanol | Reflux | 3-6 | 80-95 | (Generalized) |

| Route 2, Intermediate | 3-Amino-6-methoxypyridazine, N-Acetylsulfanilyl chloride | Pyridine | 20-30 | 2-4 | 85-95 | (Generalized) |

| Route 2, Final Product | N-Acetylthis compound | Aq. HCl or Aq. NaOH | Reflux | 1-3 | >90 | (Generalized) |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, multi-step pathways. Both routes rely on the principles of nucleophilic aromatic substitution on the pyridazine ring. The choice of a particular route may be influenced by the availability and cost of starting materials, as well as considerations for process safety and environmental impact. This guide provides a foundational understanding of these synthetic strategies to aid researchers and professionals in the field of drug development and manufacturing. Further optimization of the outlined generalized protocols is recommended for specific laboratory or industrial applications.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Sulfamethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in both human and veterinary medicine.[1] As a member of the sulfa drug class, its primary mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and proliferation. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, offering critical data and methodologies for professionals in the field of drug development and research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of an active pharmaceutical ingredient (API) like this compound is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | [2] |

| CAS Number | 80-35-3 | [3] |

| Chemical Formula | C₁₁H₁₂N₄O₃S | [2] |

| Molecular Weight | 280.30 g/mol | [3] |

| Appearance | White to off-white or light orange to yellow to green crystalline powder. | --- |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 180 - 184 °C | --- |

| Boiling Point | 564.9 ± 60.0 °C (Predicted) | --- |

| pKa | 6.7 | [3] |

| XLogP3 | 0.3 | [4] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Temperature/pH | Reference |

| Water | 110 mg/100 mL | 37°C, pH 5 | [3] |

| Water | 120 mg/100 mL | 37°C, pH 6 | [3] |

| Water | 147 mg/100 mL | 37°C, pH 6.5 | [3] |

| Methanol | ~1:200 (Slightly soluble) | - | [3] |

| Ethanol | ~1:200 (Slightly soluble) | - | [3] |

| Acetone | ~1:50 (More soluble) | - | [3] |

| Dimethylformamide (DMF) | 1 g/mL (Freely soluble) | - | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | - | [2] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [2] |

Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[5] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. By mimicking the structure of pABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial survival. The selective toxicity of sulfonamides is attributed to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet.

Experimental Protocols

Detailed experimental protocols for the original determination of all physicochemical properties of this compound are not exhaustively available in the public domain. However, this section outlines generalized, standard methodologies for key experiments relevant to the characterization of a drug substance like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing purified water or a buffer solution of a specific pH.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the DHPS enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, dithiothreitol (B142953) (DTT), and the substrates p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.[5]

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction wells. Control wells receive the solvent alone.

-

Enzyme Initiation: The reaction is initiated by the addition of purified DHPS enzyme.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Detection: The formation of the product, 7,8-dihydropteroate, can be monitored. A common method is a coupled assay where the product is reduced by dihydrofolate reductase (DHFR) with the concurrent oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is measured spectrophotometrically.[6][7]

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.[8]

Determination of Acute Oral Toxicity (LD₅₀) in Mice

The oral LD₅₀ is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The reference to an oral LD₅₀ in mice of 1750 mg/kg for this compound was made by Seki et al.[3] While the specific protocol from this 1965 study is not detailed in the available results, a general procedure is as follows.

Methodology:

-

Animal Selection: Healthy, young adult mice of a specific strain are used. They are acclimated to the laboratory conditions and are typically fasted before dosing.[9]

-

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., suspended in an aqueous solution).

-

Dose Administration: A range of doses is administered orally to different groups of animals, typically via gavage. A control group receives the vehicle only.[10]

-

Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[11]

-

Data Collection: The number of deaths at each dose level is recorded.

-

Statistical Analysis: The LD₅₀ value and its confidence limits are calculated using appropriate statistical methods, such as the Karber-Behrens method or probit analysis.[9]

Conclusion

The data and methodologies presented in this guide offer a foundational understanding of the chemical and physical properties of this compound. These parameters are crucial for its application in pharmaceutical research and development, providing the necessary information for formulation design, quality control, and the interpretation of biological and toxicological studies. The provided diagrams and experimental outlines serve as a valuable resource for scientists working with this established sulfonamide antibiotic.

References

- 1. karger.com [karger.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound [drugfuture.com]

- 4. Sulfamethazine | C12H14N4O2S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

Sulfamethoxypyridazine Solubility: A Technical Deep Dive for Drug Development Professionals

An in-depth guide to the solubility of sulfamethoxypyridazine in various organic solvents, providing key data, experimental protocols, and workflow visualizations to support researchers and scientists in pharmaceutical development.

This technical guide offers a comprehensive overview of the solubility of this compound, a long-acting sulfonamide antibiotic, in a range of common organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy. This document compiles quantitative solubility data, details established experimental methodologies for its determination, and provides clear visual representations of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a variety of organic solvents. The following tables summarize the mole fraction solubility (x) and solubility in grams per 100g of solvent at 25°C, unless otherwise noted. This data is crucial for solvent screening and selection in processes such as crystallization, purification, and formulation.

Table 1: Mole Fraction Solubility of this compound in Pure Organic Solvents at 25°C

| Solvent | Mole Fraction (x 10³) |

| N,N-Dimethylformamide (DMF) | 133.5 |

| N-Methyl-2-pyrrolidone (NMP) | 107.2 |

| Dimethyl sulfoxide (B87167) (DMSO) | 88.6 |

| N,N-Dimethylacetamide (DMA) | 87.5 |

| 1,4-Dioxane | 25.1 |

| Acetone | 18.5 |

| Tetrahydrofuran (THF) | 16.2 |

| Ethyl Acetate | 7.9 |

| 1-Octanol | 4.9 |

| 1-Butanol | 4.6 |

| 1-Propanol | 4.2 |

| Ethanol | 3.8 |

| Methanol | 3.7 |

| Chloroform | 1.2 |

| Carbon Tetrachloride | 0.05 |

| Cyclohexane | 0.02 |

| n-Heptane | 0.01 |

Data compiled from studies by Bustamante et al.

Table 2: Solubility of this compound in Selected Solvents ( g/100g Solvent) at 25°C

| Solvent | Solubility ( g/100g ) |

| N,N-Dimethylformamide (DMF) | 51.5 |

| N-Methyl-2-pyrrolidone (NMP) | 40.2 |

| Dimethyl sulfoxide (DMSO) | 31.8 |

| N,N-Dimethylacetamide (DMA) | 31.5 |

| 1,4-Dioxane | 8.0 |

| Acetone | 8.9 |

| Tetrahydrofuran (THF) | 6.3 |

| Ethyl Acetate | 2.5 |

| 1-Octanol | 1.1 |

| 1-Butanol | 0.9 |

| 1-Propanol | 0.9 |

| Ethanol | 1.0 |

| Methanol | 1.3 |

| Chloroform | 0.3 |

Calculated from mole fraction data for illustrative purposes.

Table 3: Mole Fraction Solubility of this compound in Ethanol/Water and Ethanol/Ethyl Acetate Mixtures at Various Temperatures [1]

| Solvent System (v/v) | Temperature (°C) | Mole Fraction (x 10³) |

| Ethanol/Water | ||

| 100% Ethanol | 25 | 3.8 |

| 80% Ethanol / 20% Water | 25 | 5.2 |

| 60% Ethanol / 40% Water | 25 | 4.1 |

| 40% Ethanol / 60% Water | 25 | 1.8 |

| 20% Ethanol / 80% Water | 25 | 0.4 |

| Ethanol/Ethyl Acetate | ||

| 100% Ethanol | 25 | 3.8 |

| 70% Ethanol / 30% Ethyl Acetate | 25 | 6.5 |

| 50% Ethanol / 50% Ethyl Acetate | 25 | 7.8 |

| 30% Ethanol / 70% Ethyl Acetate | 25 | 8.5 |

| 10% Ethanol / 90% Ethyl Acetate | 25 | 8.1 |

| 100% Ethanol | 30 | 4.7 |

| 70% Ethanol / 30% Ethyl Acetate | 30 | 7.9 |

| 30% Ethanol / 70% Ethyl Acetate | 30 | 10.1 |

| 100% Ethanol | 37 | 6.2 |

| 70% Ethanol / 30% Ethyl Acetate | 37 | 10.2 |

| 30% Ethanol / 70% Ethyl Acetate | 37 | 12.8 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The data presented in this guide were primarily obtained using the Isothermal Saturation Method , also known as the shake-flask method . A detailed protocol for this widely accepted technique is provided below.

Isothermal Saturation (Shake-Flask) Method

This method involves saturating a solvent with a solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

1. Materials and Equipment:

-

This compound (pure, crystalline)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Thermostatically controlled water bath or incubator with shaking capabilities

-

Analytical balance

-

Filtration system (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: An excess amount of crystalline this compound is added to a series of vials, each containing a known volume or weight of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: The vials are tightly sealed and placed in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C, 37°C). The samples are then agitated for a prolonged period (typically 24 to 72 hours) to ensure that the system reaches equilibrium. The time required for equilibrium may need to be determined empirically for each solvent system.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Filtration: An aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-warmed or temperature-equilibrated syringe. A filter is immediately attached to the syringe, and the solution is filtered into a pre-weighed volumetric flask to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature fluctuations that could cause precipitation.

-

Quantification: The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method. The concentration of this compound is determined using a validated analytical technique, such as UV-Vis spectrophotometry (at its λmax) or HPLC.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor. Results can be expressed in various units, including mole fraction, mg/mL, or g/100g of solvent.

Visualization of Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Mechanism of Action of Sulfamethoxypyridazine on Dihydropteroate Synthase

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the mechanism by which sulfamethoxypyridazine, a sulfonamide antibiotic, inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This compound functions as a competitive inhibitor, targeting a crucial step in the de novo folate biosynthesis pathway, which is essential for bacterial survival. This document details the molecular interactions, summarizes key quantitative metrics of inhibition, outlines relevant experimental protocols, and provides structural insights. The information presented is intended to support research and development efforts in the field of antimicrobial agents.

Introduction to the Folate Biosynthesis Pathway and DHPS

Many microorganisms rely on the de novo synthesis of folate (vitamin B9) for survival. The fully reduced form, tetrahydrofolate, is a critical coenzyme in the synthesis of essential metabolites, including nucleotides (purines and thymidine) and certain amino acids.[1] Consequently, the enzymes in this pathway are validated targets for antimicrobial agents.[2]

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (p-ABA) to form 7,8-dihydropteroate.[3][4] This reaction is vital for the progression of folate synthesis. Mammalian cells lack the DHPS enzyme and instead acquire folate through dietary intake, which forms the basis for the selective toxicity of DHPS inhibitors against bacteria.[1][5]

Core Mechanism of Action: Competitive Inhibition

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of DHPS.[1] Its molecular structure closely mimics that of the natural substrate, p-ABA.[6] This structural analogy allows this compound to bind to the p-ABA binding site on the DHPS enzyme.

By occupying the active site, the drug physically blocks the binding of p-ABA, thereby preventing the catalytic reaction and the formation of 7,8-dihydropteroate.[6] The disruption of this step halts the entire folate synthesis pathway, leading to a depletion of tetrahydrofolate and subsequent inhibition of bacterial growth and replication.[1] The reaction proceeds via an SN1 mechanism, where DHPPP binds first and its pyrophosphate group is eliminated, creating a cationic pterin (B48896) intermediate that then reacts with p-ABA.[2][3]

Caption: this compound competitively inhibits the DHPS enzyme.

Quantitative Data on Sulfonamide Inhibition

| Inhibitor | Target Organism | Parameter | Value |

| Sulfamethoxazole | Escherichia coli | Ki | 1.7 µM |

| Sulfanilamide | Escherichia coli | Ki | 2.5 µM |

| Dapsone | Escherichia coli | IC50 | 20 µM[8] |

| Sulfathiazole | Escherichia coli | Ki | 0.4 µM |

Note: IC50 and Ki values are dependent on experimental conditions, including substrate concentrations. The Ki is a more absolute measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[7][9]

Experimental Protocols for Studying DHPS Inhibition

Characterizing the inhibitory activity of compounds like this compound against DHPS involves specific biochemical assays.

Spectrophotometric DHPS Inhibition Assay

A widely used method to measure DHPS activity and its inhibition is a continuous coupled spectrophotometric assay.[10][11] This assay is amenable to a high-throughput, 96-well plate format.

Principle: The product of the DHPS reaction, dihydropteroate, is immediately reduced by a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[12]

Caption: Experimental workflow for a coupled spectrophotometric DHPS assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Mix: Prepare a solution containing purified recombinant DHPS and an excess of DHFR in assay buffer.

-

Substrate Mix: Prepare a solution of p-ABA and DHPPP in assay buffer. Concentrations should be near their Km values.

-

Inhibitor: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

-

-

Assay Execution (96-well plate format):

-

To appropriate wells, add 2 µL of the this compound dilutions (and DMSO for no-inhibitor controls).[12]

-

Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH (typically 150-200 µM final concentration).[12]

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reactions by adding 20 µL of the pre-warmed substrate mix.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm in kinetic mode for 15-30 minutes.[12]

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

-

Structural Basis of Inhibition

Crystallographic studies of DHPS in complex with various sulfonamides have provided atomic-level insights into their mechanism of action.[13] These structures reveal that the sulfonamide inhibitor occupies the active site pocket normally reserved for p-ABA. The sulfonamide's aniline (B41778) ring mimics the phenyl ring of p-ABA, while the sulfonyl group makes critical interactions within the active site, displacing a key water molecule and interacting with conserved residues. Two flexible loops (Loop 1 and Loop 2) are known to be crucial for catalysis and substrate binding, and their conformation is stabilized upon inhibitor binding.[2][14] This structural understanding is vital for rational drug design and for explaining the molecular basis of drug resistance, which often arises from mutations in or near these loops.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihydropteroate synthase - Proteopedia, life in 3D [proteopedia.org]

An In-Depth Technical Guide on the Crystal Structure and Polymorphism of Sulfamethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in therapeutic applications for decades. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance, influencing factors such as solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, consolidating crystallographic data, experimental protocols, and characterization methods to aid in research and development.

Crystal Structure and Polymorphism of this compound

This compound is known to exhibit polymorphism, with at least three distinct crystalline forms reported in the literature, commonly designated as Form I, Form II, and Form III. The arrangement of molecules in the crystal lattice, primarily governed by intermolecular interactions such as hydrogen bonds and π-π stacking, dictates the specific polymorphic form.[1][2] These different packing arrangements result in variations in the physicochemical properties of each polymorph.

Crystallographic Data

The crystallographic data for the polymorphs of this compound have been determined and are available in the Cambridge Structural Database (CSD). The following tables summarize the key crystallographic parameters for the known polymorphs.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Form I | Form II | Form III |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pcab |

| a (Å) | 11.858 | 13.793 | 10.957 |

| b (Å) | 10.021 | 7.698 | 15.422 |

| c (Å) | 11.232 | 12.183 | 14.881 |

| α (°) | 90 | 90 | 90 |

| β (°) | 107.59 | 109.91 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1272.5 | 1214.9 | 2511.1 |

| Z | 4 | 4 | 8 |

| Calculated Density (g/cm³) | 1.46 | 1.52 | 1.48 |

| CSD Refcode | SMOPDZ01 | SMOPDZ02 | SMOPDZ |

Data sourced from computational studies and crystallographic databases referencing experimental structures.

Experimental Protocols

The ability to selectively crystallize a desired polymorph is crucial for drug manufacturing and quality control. The formation of a specific polymorph of this compound is influenced by various factors, including the choice of solvent, crystallization temperature, and cooling rate.

Crystallization of Polymorphs

Form I:

-

Method: Slow evaporation from a saturated solution.

-

Solvent: Ethanol (B145695).

-

Procedure: Dissolve this compound in ethanol at room temperature to create a saturated solution. Allow the solvent to evaporate slowly in a loosely covered container over several days. Needle-like crystals of Form I will typically form.

Form II:

-

Method: Cooling crystallization.

-

Solvent: Acetonitrile (B52724).

-

Procedure: Prepare a saturated solution of this compound in acetonitrile at an elevated temperature (e.g., 50-60 °C). Allow the solution to cool slowly to room temperature. Prismatic crystals of Form II are expected to precipitate.

Form III:

-

Method: Melt crystallization.

-

Procedure: Heat this compound powder above its melting point (approximately 182-183 °C) to form a melt. Cool the melt rapidly to room temperature. The resulting solid can then be gently ground to obtain Form III.

Characterization of Polymorphs

Standard solid-state analytical techniques are employed to differentiate and characterize the polymorphs of this compound.

Powder X-ray Diffraction (PXRD):

-

Principle: Each crystalline form produces a unique diffraction pattern based on its crystal lattice.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Typical Instrument Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan Range (2θ): 5° to 40°

-

Scan Speed: 2°/min

-

Differential Scanning Calorimetry (DSC):

-

Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and solid-solid transitions.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

-

Typical Instrument Parameters:

-

Heating Rate: 10 °C/min

-

Temperature Range: 25 °C to 200 °C

-

Atmosphere: Nitrogen purge (50 mL/min)

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: Different polymorphic forms can exhibit subtle differences in their vibrational spectra due to variations in intermolecular interactions.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Typical Instrument Parameters:

-

Scan Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Polymorphic Transformation and Stability

The relative stability of the polymorphs of this compound can be influenced by temperature. Understanding the potential for polymorphic transformations is critical for ensuring the stability of the final drug product.

Figure 1: Polymorphic transformation pathways for this compound.

Experimental and Analytical Workflow

A systematic workflow is essential for the identification, characterization, and control of this compound polymorphs.

Figure 2: Experimental workflow for this compound polymorphism study.

Conclusion

The polymorphic landscape of this compound is a critical area of study for pharmaceutical development. This guide has summarized the known crystal structures, provided detailed experimental protocols for the preparation and characterization of its polymorphs, and outlined the pathways for their interconversion. A thorough understanding and control of this compound's solid-state chemistry are paramount for ensuring the consistent quality, stability, and efficacy of the final drug product. Researchers and drug development professionals are encouraged to utilize this information as a foundational resource for their work with this important antibiotic.

References

Spectroscopic Analysis of Sulfamethoxypyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of Sulfamethoxypyridazine, a long-acting sulfonamide antibiotic. The guide details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and structured data tables for easy reference.

Introduction

This compound (C₁₁H₁₂N₄O₃S) is a well-established antibacterial agent. A thorough understanding of its molecular structure is paramount for quality control, drug development, and metabolism studies. Spectroscopic techniques are indispensable tools for elucidating and confirming the chemical structure of such pharmaceutical compounds. This guide explores the application of NMR, IR, and Mass Spectrometry to characterize this compound, providing researchers with a detailed reference for their own analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~7.70 | Doublet | Ar-H (ortho to SO₂) | Not explicitly found in literature; typically 8-9 Hz for ortho-coupling in benzene (B151609) rings. |

| ~6.51 | Doublet | Ar-H (ortho to NH₂) | Not explicitly found in literature; typically 8-9 Hz for ortho-coupling in benzene rings. |

| ~7.50 | Doublet | Pyridazine-H | J₃₄ = 5.05 Hz (for parent pyridazine)[1] |

| ~6.80 | Doublet | Pyridazine-H | J₄₅ = 8.00 Hz (for parent pyridazine)[1] |

| ~5.95 | Singlet | NH₂ | - |

| ~8.80 | Singlet | SO₂NH | - |

| ~3.60 | Singlet | OCH₃ | - |

Note: Specific experimental coupling constants for this compound were not available in the searched literature. Values for the parent pyridazine (B1198779) ring are provided for reference.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ, ppm) | Assignment |

| ~160.1 | C-O (pyridazine) |

| ~155.0 | C-N (pyridazine) |

| ~130.0 | C-S (aromatic) |

| ~128.0 | Ar-C (ortho to SO₂) |

| ~113.0 | Ar-C (ortho to NH₂) |

| ~111.8 | Pyridazine-CH |

| ~105.0 | Pyridazine-CH |

| ~55.5 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3459 - 3338 | Strong | N-H stretching (aromatic amine) |

| 3349 - 3144 | Medium | N-H stretching (sulfonamide) |

| 1594 - 1489 | Medium-Strong | C=C stretching (aromatic and pyridazine rings) |

| 1320 - 1310 | Strong | Asymmetric SO₂ stretching |

| 1155 - 1143 | Strong | Symmetric SO₂ stretching |

| 1286 - 1254 | Strong | Asymmetric C-O-C stretching (methoxy) |

| 1056 - 1022 | Medium | Symmetric C-O-C stretching (methoxy) |

| 914 - 895 | Medium | S-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 280 | High | [M]⁺ (Molecular Ion) |

| 216 | Medium | [M - SO₂]⁺ |

| 156 | High | [H₂N-C₆H₄-SO₂]⁺ |

| 124 | Medium | [CH₃O-C₄H₂N₂-NH]⁺ |

| 108 | Medium | [H₂N-C₆H₄-S]⁺ |

| 92 | Medium | [H₂N-C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, a wider spectral width than for ¹H NMR, and a significantly larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound by measuring the absorption of infrared radiation.

Methodology for Solid Sample (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Workflow and Data Integration

The effective analysis of a molecule like this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has presented the key spectroscopic data in a structured format, detailed the experimental protocols for data acquisition, and outlined a logical workflow for data integration and structural elucidation. This information serves as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating accurate and efficient analysis of this important sulfonamide antibiotic.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfamethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxypyridazine is a long-acting sulfonamide antibiotic that has been utilized in both human and veterinary medicine. This technical guide provides a comprehensive review of its antibacterial spectrum, mechanism of action, and the standardized methodologies used for its evaluation. By competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, this compound exerts a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria. This document compiles available quantitative data on its in vitro activity, details established experimental protocols for susceptibility testing, and presents visualizations of its mechanism of action and experimental workflows to support further research and drug development efforts.

Mechanism of Action

This compound, like other sulfonamides, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the conversion of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate into dihydropteroic acid, a precursor in the folic acid (vitamin B9) synthesis pathway. Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for bacterial growth and replication. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of folic acid and leading to a bacteriostatic effect. Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum: Quantitative Data

The in vitro efficacy of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a bacterium. The following tables summarize the available MIC data for this compound against various bacterial pathogens.

Activity Against Veterinary Pathogens

This compound has been evaluated for its activity against several pathogens of veterinary importance. The MIC50, the concentration at which 50% of the tested isolates are inhibited, provides a measure of the central tendency of the MIC distribution.

| Pathogen | Number of Isolates | MIC50 (µg/mL) |

| Bordetella bronchiseptica | 10 | 8 |

| Pasteurella multocida | 10 | 32 |

| Actinobacillus pleuropneumoniae | 20 | 64 |

| Streptococcus suis | 10 | >32 |

Table 1: In vitro activity of this compound against porcine pathogens.

Activity Against Gram-Negative Bacteria

Limited specific data for this compound against a wide range of Gram-negative bacteria is available. However, studies on other sulfonamides can provide an indication of the expected activity.

| Bacterium | Sulfonamide Compound | MIC Range (µg/mL) |

| Escherichia coli | This compound | 250 - 1000 |

Table 2: In vitro activity of this compound against Escherichia coli.

Activity Against Gram-Positive Bacteria

Specific MIC data for this compound against a broad spectrum of Gram-positive clinical isolates are not widely reported in recent literature. The activity of sulfonamides against Staphylococcus aureus has been shown to be variable. For context, representative MIC ranges for other sulfonamides against S. aureus are included.

| Bacterium | Sulfonamide Compound | MIC Range (µg/mL) |

| Staphylococcus aureus | Representative Sulfonamides | 64 - 512 |

| S. aureus (ATCC 29213) | Representative Sulfonamides | 32 - 128 |

Table 3: Representative in vitro activity of sulfonamides against Staphylococcus aureus. Note: Specific data for this compound was not available.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial activity of this compound is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

Figure 2: Experimental workflow for the broth microdilution method.

Methodology:

-

Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Control wells (growth control without the drug and a sterility control) are included to ensure the validity of the results.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

Methodology:

-

Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. A control plate without the antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

-

Reading of Results: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is performed using reference bacterial strains with known MIC values for the antimicrobial agent being tested. For sulfonamides, Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213 are commonly used QC strains. The MIC values obtained for these strains must fall within a predefined acceptable range for the test results to be considered valid.

Conclusion

This compound exhibits a broad spectrum of antibacterial activity, primarily targeting the folic acid synthesis pathway in susceptible bacteria. While quantitative data on its in vitro efficacy against a wide array of contemporary clinical isolates is somewhat limited in recent literature, the established methodologies for susceptibility testing provide a robust framework for its continued evaluation. For drug development professionals and researchers, a thorough understanding of its mechanism of action and the standardized protocols for assessing its antibacterial spectrum is crucial for exploring its potential in new therapeutic applications, possibly in combination with other agents to combat antimicrobial resistance. Further studies are warranted to expand the quantitative dataset of this compound's activity against a broader range of clinically relevant pathogens.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sulfamethoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxypyridazine (SMP), a sulfonamide antibiotic, has been widely used in both human and veterinary medicine. Its persistence in the environment and the potential for the formation of harmful degradation byproducts have raised significant concerns. This technical guide provides a comprehensive overview of the degradation pathways of this compound, its resulting byproducts, and the analytical methodologies used for their study. The information is intended to support researchers, scientists, and drug development professionals in understanding the environmental fate of this compound and in developing effective remediation strategies.

Photocatalytic Degradation

Advanced Oxidation Processes (AOPs) are highly effective in degrading persistent organic pollutants like this compound. Among these, UV-based processes, particularly in the presence of activators like peroxymonosulfate (B1194676) (PMS) and persulfate (PS), have been extensively studied.

UV/Co(II)/Peroxymonosulfate (PMS) System

The UV/Co(II)/PMS system is a potent method for the degradation of SMP. Studies have shown that up to 95.2% of SMP can be removed within 20 minutes under optimal conditions. The primary mechanism involves the generation of highly reactive hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄⁻•), with hydroxyl radicals playing a dominant role in the degradation process under mildly alkaline conditions (pH 9.0)[1][2].

The degradation of SMP in this system proceeds through several key pathways[1]:

-

Hydroxylation of the aromatic ring: The addition of a hydroxyl group to the benzene (B151609) ring of the SMP molecule.

-

Extrusion of SO₂: The removal of a sulfur dioxide molecule.

-

Oxidation of the NH₂ group: The oxidation of the amine group attached to the benzene ring.

-

N-S bond cleavage: The breaking of the bond between the nitrogen and sulfur atoms in the sulfonamide group.

These reactions lead to the formation of various intermediate byproducts. Eight plausible intermediates have been identified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

UV/Persulfate (PS) System

Similar to the UV/Co(II)/PMS system, the UV/PS process is effective in degrading SMP. The degradation also follows pseudo-first-order reaction kinetics. The primary degradation pathways are consistent with those observed in the UV/Co(II)/PMS system, including hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, oxidation of the aniline (B41778) moiety, and elimination of SO₂. Six major transformation products have been identified in this process.

Microbial Degradation

The biodegradation of this compound is a slower process compared to photocatalytic degradation. Studies have indicated that SMP is not readily biodegradable[3]. However, under specific conditions and with acclimated microbial populations, degradation can occur.

Activated Sludge

In activated sludge systems, the degradation of SMP occurs after a lag phase of 7 to 10 days at 20°C. Once the microbial community adapts, the degradation proceeds more rapidly, following first-order kinetics. The half-life of SMP in adapted sludge can range from 0.2 to 4.1 days. It has been observed that microbial consortia capable of degrading one type of sulfonamide can often degrade others as well, suggesting the involvement of non-specific enzymes. Key bacterial genera identified in the degradation of sulfonamides in activated sludge include Acinetobacter and Pseudomonas[4].

Fungal Degradation

Certain fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have shown the potential to degrade sulfonamides. While specific studies on SMP are limited, research on other sulfonamides like sulfamethoxazole (B1682508) has demonstrated significant degradation by this fungus. The degradation is often attributed to the action of extracellular enzymes such as lignin (B12514952) peroxidases and manganese peroxidases[5][6][7][8].

The general proposed pathways for microbial degradation of sulfonamides involve:

-

Hydroxylation: Addition of a hydroxyl group.

-

Amide bond hydrolysis: Cleavage of the amide linkage.

-

N-acetylation: Addition of an acetyl group to a nitrogen atom.

Chemical Degradation

Hydrolysis

This compound is relatively stable to hydrolysis under typical environmental pH and temperature conditions. Studies have shown that it is hydrolytically stable at pH 9.0 and shows limited degradation at pH 7.0 and 4.0, indicating a long half-life in aqueous environments in the absence of other reactants[9].

Oxidation by Ferrate(VI) and Permanganate (B83412)

Chemical oxidation using strong oxidizing agents like ferrate(VI) and permanganate can effectively degrade sulfonamides.

-

Ferrate(VI) Oxidation: The degradation of sulfonamides by ferrate(VI) is highly pH-dependent, with maximum degradation rates observed at acidic pH. The proposed degradation pathways include cleavage of the C-S and S-N bonds at acidic pH, formation of nitroso and nitro-derivatives at neutral pH, and hydroxylation at basic pH. Importantly, the transformation byproducts from ferrate(VI) oxidation have been shown to have lower cytotoxicity than the parent sulfonamide compounds[10].

-

Permanganate Oxidation: Permanganate is another effective oxidant for sulfonamides. The reaction mechanism is believed to involve a 1,3-dipolar cycloaddition of permanganate to the sulfur atom. The degradation pathways are influenced by pH and can lead to the formation of various byproducts[11][12][13].

Degradation Pathways and Byproducts

The degradation of this compound results in a variety of transformation products. The specific byproducts formed depend on the degradation method employed.

Identified Byproducts

A number of degradation byproducts have been identified through techniques like LC-MS/MS. The table below summarizes some of the key intermediates observed during the UV/Co(II)/PMS degradation of SMP.

| Product ID | m/z Ratio | Proposed Formula |

| P1 | 297.06 | C₁₁H₁₃N₄O₄S⁺ |

| P2 | 295.05 | C₁₁H₁₁N₄O₄S⁺ |

| P3 | 217.70 | C₁₀H₁₂N₃O₂⁺ |

| P4 | 124.05 | C₅H₆N₃O⁺ |

| P5 | 110.06 | C₅H₆N₃⁺ |

| P6 | 311.04 | C₁₁H₁₁N₄O₅S⁺ |

| P7 | 126.06 | C₅H₈N₃O⁺ |

| P8 | 140.04 | C₅H₆N₃O₂⁺ |

Data sourced from Zeng et al. (2021)[1]

Degradation Pathway Diagrams

Experimental Protocols

Photocatalytic Degradation Experiment (UV/Co(II)/PMS)

A typical experimental setup for the photocatalytic degradation of SMP involves the following:

-

Reactor Setup: A photochemical reactor equipped with a UV lamp (e.g., a 300 W medium-pressure mercury lamp) is used. The lamp is placed in a quartz jacket with circulating water for cooling to maintain a constant reaction temperature[1].

-

Reaction Solution: A stock solution of this compound is prepared in ultrapure water. For a typical experiment, the initial concentration of SMP is set to 20 mg/L (0.071 mM)[1].

-

Reagent Addition: The required amounts of peroxymonosulfate (PMS) and a cobalt(II) salt (e.g., CoCl₂) are added to the SMP solution. The optimal molar ratio of SMP:PMS:Co(II) has been found to be 1:150:5[1].

-

pH Adjustment: The initial pH of the solution is adjusted to the desired value (e.g., 9.0 for optimal degradation) using dilute HCl or NaOH[1].

-

Irradiation and Sampling: The solution is irradiated with the UV lamp. Samples are withdrawn at regular time intervals and immediately quenched with a substance like methanol (B129727) to stop the reaction.

-

Analysis: The concentration of SMP and its degradation byproducts in the samples is analyzed using HPLC or LC-MS/MS.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the identification and quantification of this compound and its degradation products due to its high sensitivity and selectivity.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) is used[2][9].

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used (e.g., Agilent ZORBAX SB-C18, 5 μm, 4.6 × 150 mm or Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 × 50 mm)[1].

-

Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol)[14].

-

Flow Rate: The flow rate is typically in the range of 0.2 to 0.5 mL/min[2].

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.

-

Analysis Mode: For quantification, multiple reaction monitoring (MRM) mode is used on a triple quadrupole instrument. For identification of unknown byproducts, full scan and product ion scan modes on a Q-TOF or similar high-resolution mass spectrometer are employed.

-

Toxicity of Degradation Byproducts

The degradation of this compound does not always lead to complete mineralization, and the resulting byproducts may exhibit toxicity. The toxicity of the intermediates can be divergent, with some being more toxic than the parent compound.

Toxicity assessment can be performed using various bioassays. The ECOSAR (Ecological Structure-Activity Relationship) program is often used for predicting the acute and chronic toxicity of chemicals to aquatic organisms based on their chemical structure[1]. Experimental toxicity testing provides more definitive data. Common test organisms include:

-

Bacteria: Vibrio fischeri (bioluminescence inhibition assay)

-

Crustaceans: Daphnia magna (acute immobilization test, chronic reproduction test)

-

Algae: (e.g., Pseudokirchneriella subcapitata) (growth inhibition test)

-

Cell Lines: Human or other mammalian cell lines to assess cytotoxicity[15].

Quantitative Data Summary

Degradation Efficiency

| Degradation System | Conditions | SMP Removal Efficiency | Time | Reference |

| UV/Co(II)/PMS | [SMP]:[PMS]:[Co(II)] = 1:150:5, pH 9.0 | 95.2% | 20 min | [1] |

| UV alone | pH 7.0 | 25.4% | 60 min | [1] |

| UV/PMS | [PMS] = 10.65 mM, pH 7.0 | 93.8% | 60 min | [1] |

| Activated Sludge (adapted) | 20°C | Rapid | Half-life: 0.2-4.1 days | [1] |

Toxicity of Sulfonamides (for comparison)

| Compound | Organism | Endpoint | Value | Reference |

| Sulfamethazine | Daphnia magna | 48h EC₅₀ | 131-270 mg/L | [2] |

| Sulfaguanidine | Daphnia magna | 48h EC₅₀ | 3.86 mg/L | [2] |

Conclusion

The degradation of this compound can be effectively achieved through advanced oxidation processes, particularly UV-activated persulfate-based systems. These methods lead to the formation of several intermediate byproducts through pathways involving hydroxylation, SO₂ extrusion, oxidation, and bond cleavage. Microbial degradation is a slower process that requires an adaptation period for the microbial community. While chemical degradation through hydrolysis is limited, oxidation by strong agents like ferrate(VI) and permanganate is a viable option.

A thorough understanding of the degradation pathways and the identification of byproducts are critical for assessing the environmental impact and for optimizing remediation strategies. The toxicity of the degradation intermediates is a key consideration, as some byproducts may be more harmful than the parent compound. Further research is needed to obtain comprehensive quantitative toxicity data for all identified byproducts of this compound degradation. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working to address the challenges posed by sulfonamide contamination.

References

- 1. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Photodegradation of this compound in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of pesticides by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulfadiazine biodegradation by Phanerochaete chrysosporium: Mechanism and degradation product identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodecomposition with Phanerochaete chrysosporium: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of azo and heterocyclic dyes by Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Impact of acute and chronic exposure to sulfamethoxazole on the kinetics and microbial structure of an activated sludge community [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. vliz.be [vliz.be]

- 14. journalofchemistry.org [journalofchemistry.org]

- 15. Impact of degradation products of sulfamethoxazole on mammalian cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sulfamethoxypyridazine in Plasma by HPLC-UV

Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic employed in veterinary medicine.[1] The monitoring of its concentration in plasma is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a specific, sensitive, and robust method for the quantification of this compound in biological matrices like plasma.[1] This document provides a detailed protocol for the determination of this compound in plasma using a reversed-phase HPLC-UV method.

Instrumentation, Materials, and Reagents

-

Instrumentation:

-

HPLC system with a pump (quaternary or binary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Centrifuge.

-

Vortex mixer.

-

-

Chemicals and Reagents:

-

This compound reference standard (≥98% purity).

-

Acetonitrile (B52724) (HPLC grade).[1]

-

Methanol (B129727) (HPLC grade).[1]

-

Water (HPLC grade or purified to 18.2 MΩ·cm).[1]

-

Potassium dihydrogen phosphate (B84403) (analytical grade).[1]

-

Phosphoric acid (analytical grade).[1]

-

Human plasma (drug-free).

-

Experimental Protocols

1. Preparation of Solutions

-

Phosphate Buffer (25 mM, pH 3.0):

-

Mobile Phase:

-

Prepare a mixture of Acetonitrile and 25 mM Phosphate Buffer (pH 3.0). A common starting ratio is 30:70 (v/v).[1]

-

Degas the mobile phase using sonication or another suitable method before use.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol or acetonitrile and dilute to the mark with the mobile phase.[1]

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).

-

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for preparing plasma samples.[2][3]

-

Pipette 200 µL of plasma sample into a microcentrifuge tube.

-

Add 600 µL of ice-cold acetonitrile (a 1:3 v/v ratio of plasma to precipitating solvent is common).[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]